(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
Description
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[321]octan-3-yl 3-Acetoxy-2-phenylpropanoate is a complex organic compound with a unique bicyclic structure
Properties
Molecular Formula |
C21H29NO4 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-acetyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)22-17-9-10-18(22)12-19(11-17)26-21(24)20(13-25-15(3)23)16-7-5-4-6-8-16/h4-8,14,17-20H,9-13H2,1-3H3/t17-,18+,19?,20-/m1/s1 |
InChI Key |
NOZRYSLOKYQDHT-JIRNRHONSA-N |
Isomeric SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](COC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(COC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the isopropyl group: This step involves selective alkylation.
Acetylation of the phenylpropanoate moiety: This is done using acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their unique properties.
Scientific Research Applications
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate involves its interaction with specific molecular targets in the body. It primarily acts on:
Neurotransmitter receptors: Modulating their activity.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Cellular pathways: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
- ®-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate
Uniqueness
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its isomers. This stereochemistry affects its binding affinity and activity at molecular targets, making it a compound of interest in drug development.
Biological Activity
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the presence of a nitrogen atom in the ring system, which is crucial for its biological interactions. The molecular formula is with a molecular weight of 359.5 g/mol. The stereochemistry indicated by the (S) and (R) designations suggests that the spatial arrangement around the chiral centers significantly influences its biological behavior.
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO4 |
| Molecular Weight | 359.5 g/mol |
| Structure Type | Bicyclic amine |
| Functional Groups | Acetoxy, Phenylpropanoate |
Biological Activity
Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of an acetoxy group and a phenylpropanoate moiety suggests potential interactions with biological targets such as enzymes and receptors.
The compound's mechanism of action may involve:
- Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : The structural features may provide a basis for antimicrobial properties, similar to other compounds within its class.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that compounds structurally similar to (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate exhibited neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease.
- Analgesic Properties : Preliminary studies indicate that this compound may have analgesic properties comparable to known pain relievers, potentially offering new avenues for pain management therapies.
- Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate, it is helpful to compare it with other structurally related compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic amine | Analgesic |
| Compound B | Azabicyclo | Neuroprotective |
| Compound C | Acetoxy group | Antimicrobial |
The unique combination of functional groups in (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate may provide distinct binding profiles and biological activities not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
